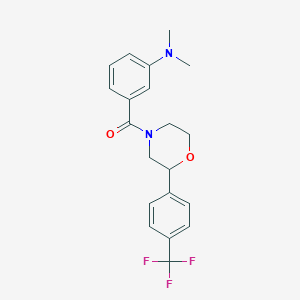

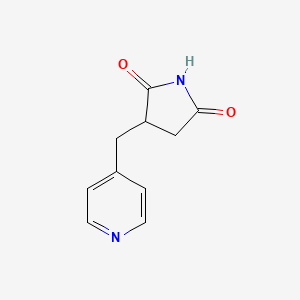

3-(Pyridin-4-ylmethyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

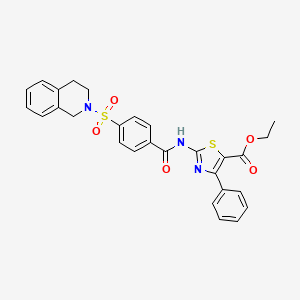

“3-(Pyridin-4-ylmethyl)pyrrolidine-2,5-dione” is a chemical compound with the CAS Number: 1341473-69-5 . It has a molecular weight of 190.2 and its IUPAC name is 3-(4-pyridinylmethyl)-2,5-pyrrolidinedione . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “3-(Pyridin-4-ylmethyl)pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

“3-(Pyridin-4-ylmethyl)pyrrolidine-2,5-dione” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Drug Discovery

The pyrrolidine ring, which is a part of the “3-(Pyridin-4-ylmethyl)pyrrolidine-2,5-dione” compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Kinase Inhibition

Compounds containing the pyrrolidine-2,5-dione scaffold have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .

Antibacterial Activity

Pyrrolidine-2,3-diones, which are closely related to “3-(Pyridin-4-ylmethyl)pyrrolidine-2,5-dione”, have been identified as potential inhibitors of PBP3, a target in Pseudomonas aeruginosa . These compounds have shown excellent target inhibition, initial antibacterial activities against P. aeruginosa, and no apparent cytotoxicity .

Synthesis of 3,4-Disubstituted 1-Hydroxy-Pyrrolidine-2,5-Diones

A newly found reaction for the synthesis of 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones from 3-substituted coumarins and nitromethane has been elaborated . This reaction involves a simple and convenient experimental procedure .

Multidrug-Resistant Bacterial Strains Targeting

The discovery of the pyrrolidine-2,3-dione class of inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains . This calls for further optimization to improve antibacterial activity against P. aeruginosa .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Pharmacokinetics

The compound’s pyrrolidine ring structure may contribute to its pharmacokinetic properties . Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Pyridin-4-ylmethyl)pyrrolidine-2,5-dione. It’s plausible that factors such as pH, temperature, and the presence of other molecules could affect the compound’s interaction with its targets and its overall effectiveness .

Propriétés

IUPAC Name |

3-(pyridin-4-ylmethyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-9-6-8(10(14)12-9)5-7-1-3-11-4-2-7/h1-4,8H,5-6H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOPMNNOMHSQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(2-(2-(cyclohexylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2562127.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(m-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2562130.png)

![Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2562131.png)

![5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2562134.png)

![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2562139.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562145.png)